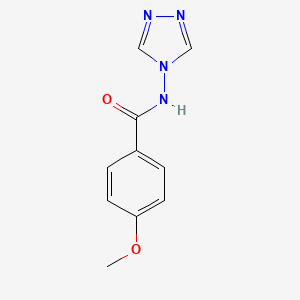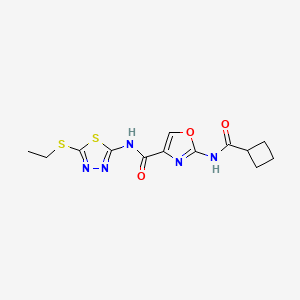
2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N5O3S2 and its molecular weight is 353.42. The purity is usually 95%.
BenchChem offers high-quality 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds with structural components such as 1,3,4-thiadiazol, oxazole, and carboxamide have been synthesized and evaluated for various biological activities. For instance, the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, integrated with 1,3,4-thiadiazole and other heterocycles, demonstrated significant antimicrobial, antiurease, and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, copper-catalyzed intramolecular cyclization of functionalized enamides to synthesize 2-phenyl-4,5-substituted oxazoles has been reported, showcasing the versatility in synthetic approaches for these heterocycles (Kumar, Saraiah, Misra, & Ila, 2012).
Antimicrobial and Antitumor Applications
Several studies have focused on the antimicrobial and antitumor potential of compounds featuring 1,3,4-thiadiazole and oxazole rings. For example, novel heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against Spodoptera littoralis, demonstrating the potential of such compounds in pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Antiviral activities of thiazole C-nucleosides against various viruses, along with their potential as inhibitors of purine nucleotide biosynthesis, have also been explored, indicating the broad-spectrum biological relevance of these compounds (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a key enzyme involved in the phosphorylation of Tau proteins . Overexpression of phosphorylated Tau proteins in neuronal cells can increase susceptibility to oxidative stress .
Mode of Action
The compound 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide interacts with its target GSK-3β by inhibiting its activity . This inhibition results in a reduction of Tau protein hyperphosphorylation .
Biochemical Pathways
The action of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide affects the Keap1-Nrf2-ARE signaling pathway . This compound activates the pathway and enhances the expression of downstream oxidative stress proteins, including TrxR1, HO-1, NQO1, and GCLM . These proteins exert cytoprotective effects .
Pharmacokinetics
The compound has shown potential inhibitory activity against gsk-3β and neuroprotective capacity , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide’s action include the reduction of GSK-3β expression and downstream p-Tau in HEK GSK-3β 293T cells . The compound can also alleviate H2O2-induced ROS damage, mitochondrial membrane potential imbalance, Ca2+ influx, and apoptosis .
Action Environment
The compound’s ability to alleviate oxidative stress suggests it may be effective in environments with high oxidative stress .
Propriétés
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-2-22-13-18-17-12(23-13)16-10(20)8-6-21-11(14-8)15-9(19)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,14,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKQVRWZFTISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2600670.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)
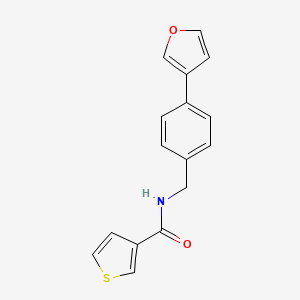
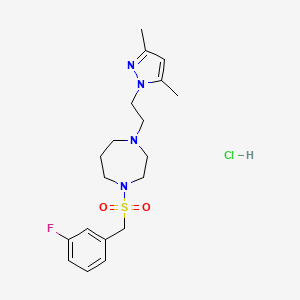
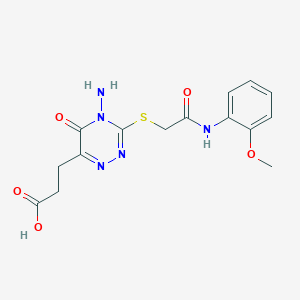
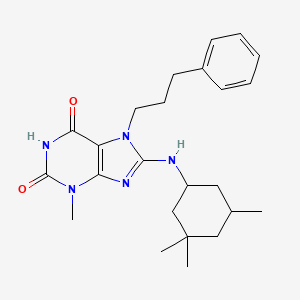
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2600678.png)
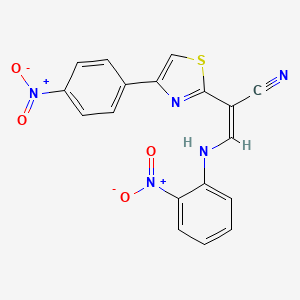

![2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one](/img/structure/B2600682.png)
![2-Chloro-N-[5-methyl-1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2600686.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2600688.png)
